Ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate
Overview
Description
Ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate (EMPMBPB) is a synthetic chemical compound which is gaining increasing attention in the scientific research community due to its potential applications in a wide range of fields. This compound has been studied for its properties as a potent inhibitor of enzymes, and its ability to modulate the activity of a number of proteins and receptors. In addition, EMPMBPB has been found to have a range of biochemical and physiological effects, as well as potential advantages and limitations in laboratory experiments.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate and its derivatives have been explored for their potential in pharmaceutical applications. For instance, studies on heterocyclic compounds, including imidazo[1,2-a]pyrazine derivatives, have investigated their synthesis and anti-inflammatory activity. These compounds, obtained through reactions involving substituted aminopyrazines and ethyl 2-benzoyl-2-bromoacetate, exhibit significant pharmacological properties (Abignente et al., 1992).
Material Science and Liquid Crystalline Polysiloxanes
In materials science, monomers containing ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate structures have been synthesized for the creation of side chain liquid crystalline polysiloxanes. These monomers, characterized by their high smectogen properties, form the basis for advanced materials with wide temperature range applications (Bracon et al., 2000).
Chemical Synthesis and Structural Analysis
The compound has also been a focus in chemical synthesis and structural analysis. For example, the synthesis and structure determination of Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate via single-crystal X-ray crystallography have provided valuable insights into its molecular conformation and potential chemical interactions (Manolov et al., 2012).
Hydrogen-Bonded Supramolecular Structures
Research into hydrogen-bonded supramolecular structures has involved ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and its derivatives. These studies aim to understand the molecular arrangement and potential for creating complex molecular assemblies with specific properties (Portilla et al., 2007).
Enzyme Inhibition for Therapeutic Applications
Further, derivatives of Ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate have been evaluated as enzyme inhibitors with therapeutic implications. Studies on compounds like FOY, which inhibits serine proteases such as thrombin and factor Xa, demonstrate the potential for these molecules in managing coagulation disorders (Ohno et al., 1980).
properties
IUPAC Name |
ethyl 2-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-27-22(26)20-7-5-4-6-19(20)21(25)18-10-8-17(9-11-18)16-24-14-12-23(2)13-15-24/h4-11H,3,12-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAGDAYZWDAENU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642963 | |
Record name | Ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate | |
CAS RN |
898783-52-3 | |
Record name | Ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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